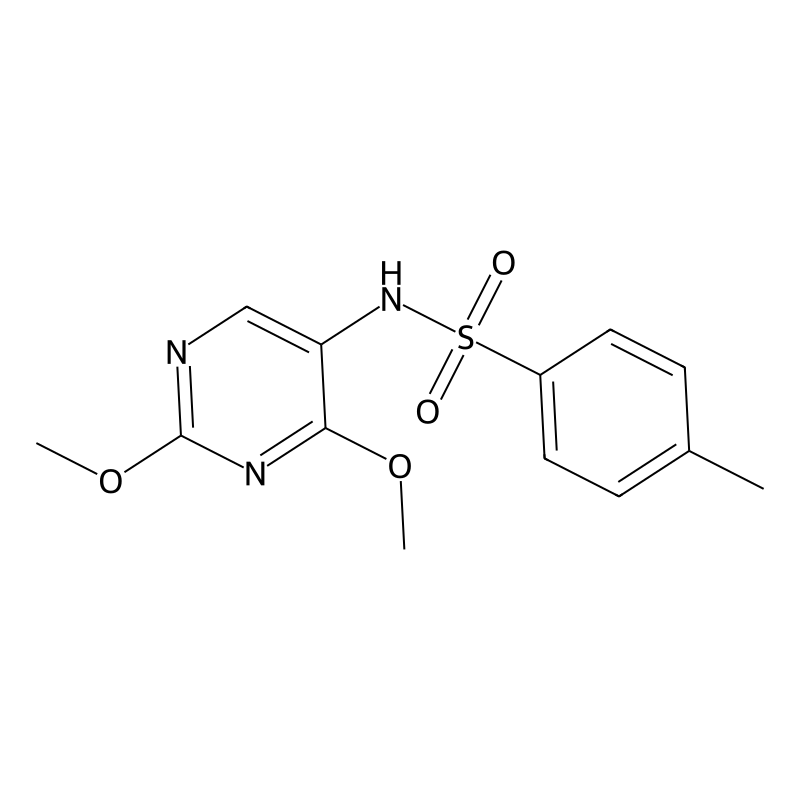

N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Bioorganic Chemistry

Specific Scientific Field: The compound “N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide” has been used in the field of Bioorganic Chemistry .

Summary of the Application: This compound has been used in the synthesis of pyrimidine-oxazolidin-2-arylimino hybrids, which are a new class of antibacterial agents .

Methods of Application or Experimental Procedures: The synthetic approach involves a Cu (II)-catalyzed intramolecular halkoxyhalogenation of alkynyl ureas, followed by a Suzuki coupling reaction with 2,4-dimethoxypyrimidin-5-boronic acid .

Results or Outcomes: Most of the synthesized compounds showed moderate to good activity against two Gram-positive (B. subtilis, S. aureus) and three Gram-negative (P. aeruginosa, S. typhi, K. pneumonia) pathogenic strains . A molecular docking study indicated that pyrimidine-oxazolidin-2-arylimino hybrids exhibited a high binding affinity, which was in agreement with their good antibacterial activity .

Application in Organic Synthesis

Specific Scientific Field: The compound has been used in the field of Organic Synthesis .

Summary of the Application: This compound has been used in the catalytic protodeboronation of alkyl boronic esters .

Methods of Application or Experimental Procedures: The synthetic approach involves a radical approach paired with a Matteson–CH2– homologation .

Results or Outcomes: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Application in Pharmaceutical Research

Specific Scientific Field: The compound has been used in the field of Pharmaceutical Research .

Summary of the Application: This compound has been used in the development of pharmaceutical combinations .

Application in Chemical Synthesis

Specific Scientific Field: The compound has been used in the field of Chemical Synthesis .

Summary of the Application: This compound has been used in the synthesis of 4-Pyridinylboronic acid, a reagent commonly used in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .

Methods of Application or Experimental Procedures: The synthetic approach involves a Palladium-catalyzed Suzuki-Miyaura coupling reaction .

Application in Pharmaceutical Combinations

Specific Scientific Field: The compound has been used in the field of Pharmaceutical Combinations .

N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide is a sulfonamide compound characterized by a pyrimidine ring substituted with two methoxy groups and a sulfonamide moiety attached to a para-methylphenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide has shown promising biological activity, particularly as an antibacterial agent. It has been evaluated for its effectiveness against various Gram-positive and Gram-negative bacteria, demonstrating moderate to good activity against strains such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae . Furthermore, derivatives of this compound have been investigated for their potential as inhibitors of cyclooxygenase enzymes, which are relevant in inflammation and pain management .

The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide typically involves several steps:

- Formation of the Pyrimidine Derivative: The initial step may involve the synthesis of 2,4-dimethoxypyrimidine through condensation reactions using appropriate precursors.

- Sulfonamide Formation: The pyrimidine derivative is then reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to yield the sulfonamide product.

- Purification: The crude product is purified using techniques such as column chromatography to isolate the desired compound .

This compound has several applications in various fields:

- Pharmaceutical Research: It is utilized in developing new antibacterial agents and potentially anti-inflammatory drugs due to its biological activities.

- Organic Synthesis: The compound serves as a building block in synthesizing more complex organic molecules, particularly in the creation of pyrimidine-based hybrids .

- Chemical Biology: Its interactions with biological targets make it a candidate for further studies in drug design and development.

Studies have indicated that N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide interacts with specific biological targets like cyclooxygenase enzymes. These interactions suggest that it may exhibit anti-inflammatory properties alongside its antibacterial activity. Research on its binding affinity and mechanism of action could provide insights into optimizing its structure for enhanced efficacy .

Several compounds share structural similarities with N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity | Distinguishing Characteristics |

|---|---|---|---|

| N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide | Pyrimidine ring with methoxy groups | COX-2 inhibition | Higher potency than Celecoxib |

| 5-Fluoro-N-(p-toluenesulfonyl)pyrimidinamine | Fluorinated pyrimidine | Antibacterial | Fluorine substitution enhances activity |

| N-(pyridin-3-yl)benzenesulfonamide | Pyridine instead of pyrimidine | Anticancer | Different heterocyclic base alters activity profile |

N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide is unique due to its specific methoxy substitutions on the pyrimidine ring and its potential dual action as both an antibacterial and anti-inflammatory agent .